N'-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-4-NITROBENZOHYDRAZIDE
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Overview
Description
N’-{4-nitrobenzoyl}-2-methoxy-4-(methylsulfanyl)benzohydrazide is a complex organic compound with a unique structure that includes nitro, methoxy, and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-nitrobenzoyl}-2-methoxy-4-(methylsulfanyl)benzohydrazide typically involves multiple steps. One common method starts with the reaction of 2-hydroxy-4-nitrobenzoic acid with methyl iodide to form 2-methoxy-4-nitrobenzoic acid . This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base to form the desired benzohydrazide compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-{4-nitrobenzoyl}-2-methoxy-4-(methylsulfanyl)benzohydrazide can undergo several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
N’-{4-nitrobenzoyl}-2-methoxy-4-(methylsulfanyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-{4-nitrobenzoyl}-2-methoxy-4-(methylsulfanyl)benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy and methylsulfanyl groups can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitrobenzoic acid: Shares the methoxy and nitro groups but lacks the benzohydrazide moiety.
2-Methoxy-4-nitrobenzonitrile: Contains the methoxy and nitro groups but has a nitrile group instead of the benzohydrazide moiety.
Uniqueness
N’-{4-nitrobenzoyl}-2-methoxy-4-(methylsulfanyl)benzohydrazide is unique due to the presence of the benzohydrazide moiety, which can participate in a variety of chemical reactions and interactions
Properties
Molecular Formula |
C16H15N3O5S |
---|---|
Molecular Weight |
361.4g/mol |
IUPAC Name |
2-methoxy-4-methylsulfanyl-N'-(4-nitrobenzoyl)benzohydrazide |
InChI |
InChI=1S/C16H15N3O5S/c1-24-14-9-12(25-2)7-8-13(14)16(21)18-17-15(20)10-3-5-11(6-4-10)19(22)23/h3-9H,1-2H3,(H,17,20)(H,18,21) |
InChI Key |
GEFFHOIDNYAXOI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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